molecular formula C16H22FNO3 B13904059 tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate

tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate

Cat. No.: B13904059
M. Wt: 295.35 g/mol
InChI Key: OCTCLUSCUHFDNP-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate is an organic compound with the molecular formula C16H22FNO3. This compound is notable for its unique structure, which includes a fluorinated tetrahydropyran ring attached to a phenylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorotetrahydropyran with a phenylcarbamate derivative under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes or modulate receptor activity in the nervous system. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H22FNO3

Molecular Weight

295.35 g/mol

IUPAC Name

tert-butyl N-[3-(4-fluorooxan-4-yl)phenyl]carbamate

InChI

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-13-6-4-5-12(11-13)16(17)7-9-20-10-8-16/h4-6,11H,7-10H2,1-3H3,(H,18,19)

InChI Key

OCTCLUSCUHFDNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)F

Origin of Product

United States

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